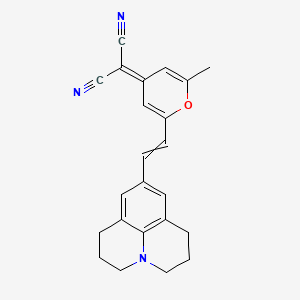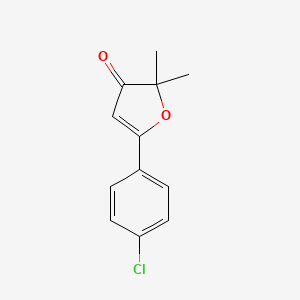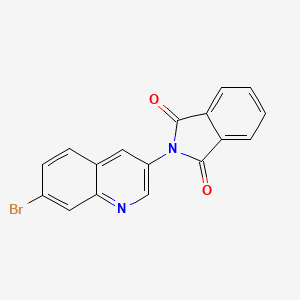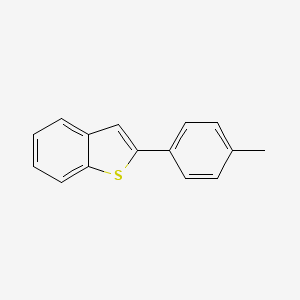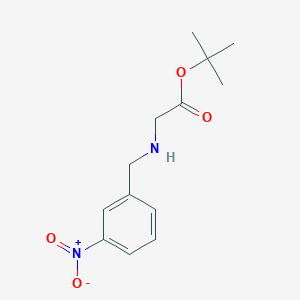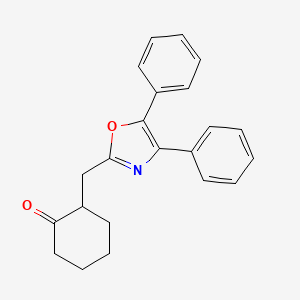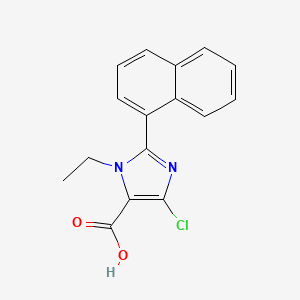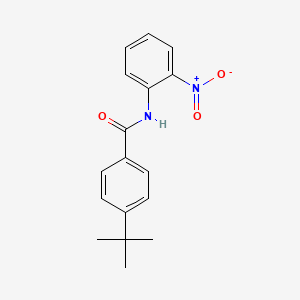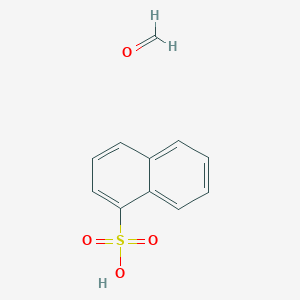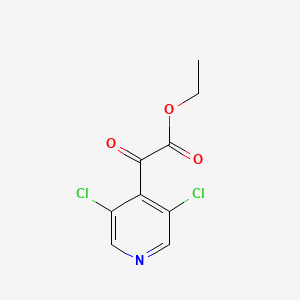
3,5-Dichloro-alpha-oxo-4-pyridineacetic acid ethyl ester
描述
3,5-Dichloro-alpha-oxo-4-pyridineacetic acid ethyl ester is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and an ethyl ester group at position 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-alpha-oxo-4-pyridineacetic acid ethyl ester typically involves the reaction of 3,5-dichloropyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient and cost-effective production of the compound.
化学反应分析
Types of Reactions
3,5-Dichloro-alpha-oxo-4-pyridineacetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted pyridine derivatives.
科学研究应用
3,5-Dichloro-alpha-oxo-4-pyridineacetic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 3,5-Dichloro-alpha-oxo-4-pyridineacetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- Ethyl 2-(3,5-dichloropyridin-4-yl)acetate
- 3,5-Dichloropyridine-4-carboxylic acid
- Ethyl 2-(3,5-dichloropyridin-4-yl)propanoate
Uniqueness
3,5-Dichloro-alpha-oxo-4-pyridineacetic acid ethyl ester is unique due to its specific substitution pattern on the pyridine ring and the presence of an ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C9H7Cl2NO3 |
|---|---|
分子量 |
248.06 g/mol |
IUPAC 名称 |
ethyl 2-(3,5-dichloropyridin-4-yl)-2-oxoacetate |
InChI |
InChI=1S/C9H7Cl2NO3/c1-2-15-9(14)8(13)7-5(10)3-12-4-6(7)11/h3-4H,2H2,1H3 |
InChI 键 |
MOKBUJMWUJUUTL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=O)C1=C(C=NC=C1Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
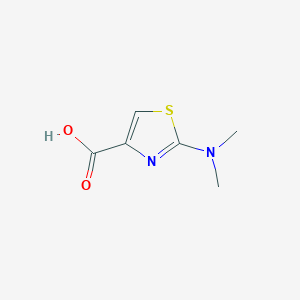
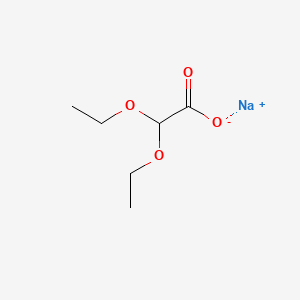
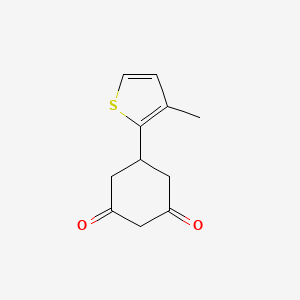
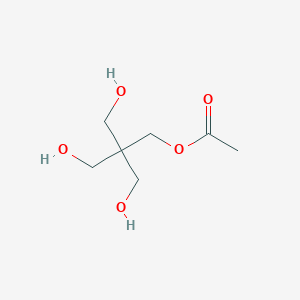
![8-(2-Chloro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8710810.png)
